molecular formula C15H10ClN3O4S2 B8542830 1H-Indole-3-acetic acid, 1-[(6-chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]- CAS No. 872556-15-5

1H-Indole-3-acetic acid, 1-[(6-chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-

Cat. No.: B8542830
CAS No.: 872556-15-5
M. Wt: 395.8 g/mol
InChI Key: YXOMUADHSLTOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-3-acetic acid, 1-[(6-chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]- is a useful research compound. Its molecular formula is C15H10ClN3O4S2 and its molecular weight is 395.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-3-acetic acid, 1-[(6-chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-acetic acid, 1-[(6-chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

872556-15-5

Molecular Formula

C15H10ClN3O4S2

Molecular Weight

395.8 g/mol

IUPAC Name

2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]acetic acid

InChI

InChI=1S/C15H10ClN3O4S2/c16-13-14(18-5-6-24-15(18)17-13)25(22,23)19-8-9(7-12(20)21)10-3-1-2-4-11(10)19/h1-6,8H,7H2,(H,20,21)

InChI Key

YXOMUADHSLTOIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 3-indolylacetic acid (175 mg, 1.00 mmol) in THF is cooled to −78° C. under nitrogen and treated portionwise with 2.5 M n-butyllithium in hexanes (0.84 mL, 2.10 mmol) over a 10 min. period. After 1 h at −78° C., the reaction mixture is treated with (6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl chloride (257 mg, 1.00 mmol) in THF, allowed to warm to ambient temperature, stirred for 24 h and concentrated in vacuo. The resultant residue is treated with 1 M aq HCl (˜2 mL) and water (3 mL) and extracted with dichloromethane. The extracts are combined, dried (MgSO4) and concentrated in vacuo. Chromatography of this residue, eluting with ethyl acetate, affords the title compound as a light tan solid, 32 mg, mp 220-222° C. (darkens>200° C.), identified by mass spectral and NMR analyses.
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175 mg
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reactant
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hexanes
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0.84 mL
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257 mg
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